PCEEA vs. PCMEA: CYP Isoenzyme-Specific O-Dealkylation Pathways
PCEEA O-deethylation is catalyzed by four CYP isoenzymes: CYP2B6, CYP2C9, CYP2C19, and CYP3A4. In contrast, the closely related analog PCMEA (methoxyethyl side chain) is O-demethylated only by CYP2B6 and CYP2C19 [1]. This broader isoenzyme involvement for PCEEA indicates a distinct metabolic liability and necessitates its specific use in CYP phenotyping studies.
| Evidence Dimension | CYP isoenzymes catalyzing O-dealkylation |
|---|---|
| Target Compound Data | CYP2B6, CYP2C9, CYP2C19, CYP3A4 |
| Comparator Or Baseline | PCMEA: CYP2B6, CYP2C19 |
| Quantified Difference | PCEEA involves 2 additional isoenzymes (CYP2C9, CYP3A4) |
| Conditions | cDNA-expressed human CYP insect cell microsomes |
Why This Matters
This differential isoenzyme profile determines the compound's utility in CYP2C9/CYP3A4 metabolic studies, making generic substitution invalid.
- [1] Sauer C, Peters FT, Schwaninger AE, Meyer MR, Maurer HH. Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine. Biochem Pharmacol. 2009;77(3):444-450. View Source
